molecular formula C13H20ClN3 B1470819 6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine CAS No. 1495975-70-6

6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine

Cat. No.: B1470819
CAS No.: 1495975-70-6
M. Wt: 253.77 g/mol
InChI Key: WKTLAHJOEQVMOP-UHFFFAOYSA-N
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Description

6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process. The choice of reagents, solvents, and catalysts is crucial in industrial settings to ensure safety, environmental compliance, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce compounds with different functional groups and oxidation states .

Scientific Research Applications

6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of substituents, which confer unique chemical properties and biological activities. The presence of the cyclopropyl and hexylamine groups, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c1-2-3-4-5-8-15-12-9-11(14)16-13(17-12)10-6-7-10/h9-10H,2-8H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTLAHJOEQVMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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